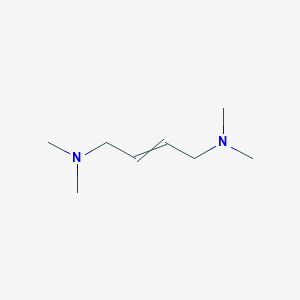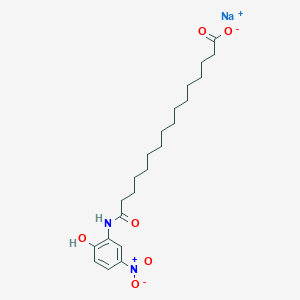
8-Bromo-7-ethyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a substituted derivative of xanthine, a purine base found in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione typically involves the bromination of 7-ethyl-3-methylxanthine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful monitoring of temperature and pH to ensure the selective bromination at the 8-position of the purine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the bromine position to yield 7-ethyl-3-methylpurine-2,6-dione.
Substitution: The bromine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products:
- Oxidation products include carboxylic acid derivatives.
- Reduction products include de-brominated purine derivatives.
- Substitution products vary depending on the nucleophile used, resulting in a diverse array of functionalized purines .
Scientific Research Applications
8-Bromo-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives, which are valuable in the study of nucleic acid chemistry and enzymatic processes.
Biology: The compound is used in studies involving purine metabolism and its role in cellular signaling pathways.
Medicine: Due to its structural similarity to other biologically active purines, it is investigated for potential therapeutic applications, including as a bronchodilator and in the treatment of certain neurological disorders.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione involves its interaction with adenosine receptors. By acting as an adenosine receptor antagonist, it can modulate various physiological processes, including neurotransmission and bronchial dilation. The compound’s effects are mediated through the inhibition of adenosine binding, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant that also acts as an adenosine receptor antagonist.
Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness: 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is unique due to the presence of the bromine atom at the 8-position and the ethyl group at the 7-position. These structural modifications confer distinct chemical properties and biological activities compared to other xanthine derivatives .
Properties
IUPAC Name |
8-bromo-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQOQUKCFKWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)




